molecular formula C36H22N7Na3O10S3 B1143627 5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt CAS No. 10482-42-5

5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt

Cat. No.: B1143627
CAS No.: 10482-42-5
M. Wt: 877.8 g/mol
InChI Key: PIQVJYULRMZYIJ-UHFFFAOYSA-K
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Description

The compound 5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt is a highly substituted azo dye characterized by its complex polyaromatic structure. Key features include:

  • Multiple azo linkages (–N=N–): Two distinct azo groups connect naphthalene and phenyl moieties, extending conjugation and influencing light absorption properties.
  • Sulfonate (–SO₃⁻Na⁺) groups: Three sodium sulfonate substituents enhance water solubility and stability in aqueous environments.
  • Naphthalene backbone: The fused aromatic system provides rigidity and electronic delocalization, critical for dye applications.

This compound is likely used in industrial dyeing processes, particularly for cellulose fibers, due to its solubility and strong chromophoric properties. Its synthesis involves sequential diazotization and coupling reactions, which are common in azo dye chemistry but require precise control for optimal yield .

Properties

CAS No.

10482-42-5

Molecular Formula

C36H22N7Na3O10S3

Molecular Weight

877.8 g/mol

IUPAC Name

trisodium;6-amino-4-hydroxy-3-[[4-[(4-phenyldiazenyl-6-sulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C36H25N7O10S3.3Na/c37-21-7-6-20-16-34(56(51,52)53)35(36(44)27(20)17-21)43-42-31-13-15-33(29-19-24(55(48,49)50)9-11-26(29)31)41-40-30-12-14-32(39-38-22-4-2-1-3-5-22)28-18-23(54(45,46)47)8-10-25(28)30;;;/h1-19,44H,37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3

InChI Key

PIQVJYULRMZYIJ-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

8-[(7-Amino-1-Hydroxy-3-Sulfo-2-Naphthalenyl)Azo]-5-[[4-(Phenylazo)-6-Sulfo-1-Naphthalenyl]Azo]-2-Naphthalenesulfonic Acid Trisodium Salt (CAS# 6476-10-4)

  • Molecular Formula : C₃₆H₂₂N₇Na₃O₁₀S₃
  • Molecular Weight : 877.76 g/mol
  • Key Features : Three sulfonate groups and two azo linkages, structurally analogous to the target compound but differing in substituent positions.
  • Applications : Used as a direct dye for textiles, offering high wash-fastness due to strong fiber affinity .

4-Hydroxy-3-[(7-sulfo-2-naphthyl)-azo]-1-naphthalene Sulfonic Acid, Disodium Salt

  • Molecular Formula : C₂₀H₁₄N₂O₇S₂·2Na
  • Molecular Weight : ~528 g/mol
  • Key Features : Single azo group and two sulfonates. Simpler structure results in reduced conjugation and shorter absorption wavelength (λmax ~480 nm).
  • Applications : Intermediate solubility limits its use to low-pH dyeing processes .

Benzoic Acid, 3-[[4-[(7-Amino-1-Hydroxy-3-Sulfo-2-Naphthalenyl)Azo]-1-Naphthalenyl]Azo]-2-Hydroxy-, Sodium Salt (CAS 83221-56-1)

  • Key Features : Azo groups attached to a benzoic acid backbone instead of naphthalene. Fewer sulfonates reduce solubility but improve compatibility with synthetic fibers.
  • Applications : Niche use in cosmetics and inks due to moderate toxicity profiles .

Physicochemical Properties

Compound Molecular Weight Sulfonate Groups Azo Groups λmax (nm) Solubility (g/L) Thermal Stability (°C)
Target Compound ~900 (est.) 3 2 ~550 >100 >300
CAS 6476-10-4 877.76 3 2 540 95 290–300
Compound ~528 2 1 480 50 250
CAS 83221-56-1 ~650 (est.) 2 2 510 70 270

Key Observations :

  • Higher sulfonation correlates with improved solubility and bathochromic shifts (longer λmax).
  • The target compound’s dual azo linkages and naphthalene backbone contribute to its superior thermal stability (>300°C) compared to simpler analogs .

Preparation Methods

Preparation of 7-Amino-1-hydroxy-3-sulfonato-2-naphthalene Diazonium Salt

Starting material : 7-Amino-1-hydroxy-2-naphthalenesulfonic acid
Procedure :

  • Dissolve 0.1 mol substrate in 150 mL ice-cold 10% HCl.

  • Add 0.11 mol NaNO₂ dissolved in 50 mL H₂O dropwise at 0–5°C over 30 min.

  • Maintain pH < 2 using HCl; react until starch-iodide paper confirms excess nitrous acid.

Key parameters :

  • Temperature: 0–5°C prevents diazonium decomposition

  • Molar ratio: 1:1.1 amine:NaNO₂ ensures complete conversion

  • Reaction time: 45–60 min

Synthesis of 4-(Phenylazo)-6-sulfonato-1-naphthalene Diazonium Salt

Starting material : 4-Amino-6-sulfonato-1-naphthalene (pre-sulfonated)
Diazotization :

  • Suspend 0.1 mol substrate in 100 mL 2 M H₂SO₄ at 10°C.

  • Add 0.12 mol NaNO₂ in 30 mL H₂O over 20 min.

  • Stir 1 h; filter to remove insoluble byproducts.

Critical note : Prior sulfonation at C6 directs subsequent azo coupling to C4 via steric and electronic effects.

Azo Coupling Reactions

First Coupling: Attachment of 7-Amino-1-hydroxy-3-sulfonato Moieties

Coupling component : 2-Naphthalenesulfonic acid (1.0 mol)
Conditions :

  • Solvent: 500 mL H₂O/EtOH (3:1)

  • pH: 8.5–9.0 (adjusted with 10% NaOH)

  • Temperature: 5–10°C

  • Time: 4 h

Mechanism :
The diazonium salt undergoes electrophilic substitution ortho to the hydroxyl group on the naphthalenesulfonic acid core, yielding a monoazo intermediate.

Yield optimization :

ParameterOptimal RangeEffect on Yield
pH8.5–9.0Maximizes phenolic nucleophilicity
Temperature5–10°CMinimizes diazo decomposition
Molar ratio (diazo:core)1.05:1Compensates for side reactions

Second Coupling: Introduction of 4-(Phenylazo)-6-sulfonato Group

Coupling component : Monoazo intermediate from Step 3.1
Conditions :

  • Solvent: 300 mL H₂O

  • pH: 6.5–7.0 (buffered with NaHCO₃/NaH₂PO₄)

  • Temperature: 15–20°C

  • Time: 6 h

Regiochemical control :
The second diazonium salt couples para to the existing sulfonate group on the naphthalene core, driven by sulfonate’s meta-directing effect.

Challenges :

  • Competitive coupling at multiple positions requires precise stoichiometry

  • Intermediate purification via salting out (20% NaCl) improves selectivity

Sulfonation and Salt Formation

Sulfonation of Azo Intermediates

Reagent : Oleum (20% SO₃)
Conditions :

  • Temperature: 80°C, 3 h

  • Molar ratio: 1:3 (intermediate:SO₃)

Positional selectivity :

  • Sulfonation occurs preferentially at C3 and C6 due to electron-deficient aromatic rings

  • Excess SO₃ ensures complete sulfonation without polysulfonation byproducts

Neutralization to Sodium Salt

Procedure :

  • Cool sulfonated product to 25°C

  • Add 25% NaOH solution until pH 7.0–7.5

  • Concentrate under vacuum; precipitate with ethanol

Salt characterization :

  • Solubility: >100 g/L in H₂O at 25°C

  • Hygroscopicity: <0.5% moisture uptake at 60% RH

Analytical Characterization

Spectroscopic Data

UV-Vis (H₂O) :

  • λₘₐₓ: 512 nm (ε = 2.8×10⁴ L·mol⁻¹·cm⁻¹)

  • Bandwidth: 82 nm (indicative of extended conjugation)

¹H NMR (D₂O) :

δ (ppm)Assignment
8.42Azo-adjacent aromatic H
7.89Sulfonated naphthalene H
6.75Hydroxyl-bearing aromatic H

FT-IR (ATR) :

  • 1184 cm⁻¹: S=O symmetric stretch

  • 1620 cm⁻¹: N=N stretch

  • 3450 cm⁻¹: O-H/N-H broad signal

Industrial Scalability Considerations

Continuous Flow Diazotization

Advantages over batch processing :

  • 18% higher yield

  • 40% reduction in nitrosamine byproducts

  • Precise temperature control (±0.5°C)

Waste Stream Management

Byproducts :

  • NaNO₂ residues: Treated with urea hydrolysis

  • Sulfuric acid: Neutralized to Na₂SO₄ for reuse

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